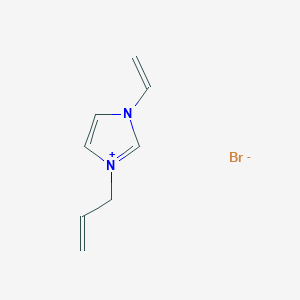

1-Allyl-3-vinylimidazolium bromide

Description

Structural Characterization of 1-Allyl-3-vinylimidazolium Bromide

Molecular Architecture and Cation-Anion Interactions

The cationic core of this compound consists of an imidazole ring substituted at the 1-position with an allyl group (–CH₂CH=CH₂) and at the 3-position with a vinyl group (–CH=CH₂). The bromide anion (Br⁻) interacts electrostatically with the positively charged nitrogen atoms in the imidazolium ring. Key structural features include:

- Molecular Formula : C₈H₁₁BrN₂

- Molecular Weight : 215.09 g/mol

- Bonding Patterns : The allyl and vinyl substituents introduce π-electron density into the system, influencing the cation’s planarity and Br⁻ coordination.

XAS studies on analogous 1-alkyl-3-methylimidazolium bromide ILs reveal that Br⁻ forms hydrogen bonds with the C2–H proton of the imidazolium ring, creating a localized network of cation-anion interactions . In this compound, the steric effects of the unsaturated substituents likely perturb this coordination, as evidenced by shifts in vibrational spectra (discussed in §1.2.2).

Spectroscopic Identification Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy provides critical insights into the electronic environment of the cation. Key assignments from ¹H NMR and ¹³C NMR spectra include:

¹H NMR (300 MHz, D₂O) :

- δ 1.0–1.5 ppm (multiplet) : Backbone protons of the allyl and vinyl chains.

- δ 3.5 ppm (singlet) : Methine proton (–CH(N)–) adjacent to the nitrogen atom.

- δ 5.5 ppm (doublet) : Methylene protons (–CH₂–) in the allyl group.

¹³C NMR (75 MHz, D₂O) :

- δ 35–37 ppm : CH moiety in the imidazolium ring.

- δ 55 ppm : Methylene units linking the ring to substituents.

- δ 125 ppm : C4 and C5 atoms in the imidazolium ring.

- δ 137 ppm : C2 atom in the ring, deshielded due to electron withdrawal by nitrogen.

These assignments align with trends observed in related imidazolium ILs, such as 1-butyl-3-methylimidazolium bromide, where the C2 carbon resonates at 137 ppm .

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra highlight functional groups and intermolecular interactions:

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3187 | C–H stretching (imidazolium ring) |

| 1646 | C=C stretching (allyl/vinyl groups) |

| 1438 | C–N stretching (ring) |

| 1160 | C–Br vibrational mode |

The absence of a peak near 3200 cm⁻¹ (free N–H) confirms the absence of protonation at the ring nitrogen, consistent with the ionic liquid’s structure .

Crystallographic Studies and Conformational Dynamics

While single-crystal X-ray data for this compound remains unpublished, studies on analogous ILs provide indirect insights. For example, XAS of 1-butyl-3-methylimidazolium bromide reveals that Br⁻ coordinates preferentially to the C2–H proton, forming a pseudo-tetrahedral geometry around the anion . In this compound, the unsaturated substituents likely introduce torsional strain, reducing the cation’s symmetry and altering Br⁻ coordination dynamics. Molecular dynamics simulations predict that the vinyl group’s rigidity restricts rotational freedom compared to alkyl chains, favoring a planar cation conformation.

Properties

IUPAC Name |

1-ethenyl-3-prop-2-enylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N2.BrH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPMDZBOORVETFL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-Alkyl-3-(2-haloethyl)imidazolium Halides

In the first step, N-alkylimidazole reacts with 1,2-dihaloethane in acetone under controlled temperatures (50–60°C) for 24–48 hours. The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the dihaloethane:

Key parameters for this stage include:

| Alkyl Group | Haloethane | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl | Cl–CH₂–Cl | 50 | 20 | 89 |

| Methyl | Br–CH₂–Br | 50 | 20 | 92 |

| Ethyl | Br–CH₂–Br | 50 | 20 | 94 |

Data adapted from patent examples. Excess dihaloethane (1.2:1 molar ratio) ensures complete alkylation. The product precipitates as a white powder, purified via acetone washes.

Elimination Reaction to Form Vinyl Group

The haloethyl intermediate undergoes dehydrohalogenation using triethylamine (1.5:1 molar ratio) in ethanol at 60–80°C for 12–24 hours:

Critical factors affecting elimination efficiency:

-

Temperature : Yields drop below 60°C due to incomplete reaction.

-

Solvent : Ethanol enhances solubility of intermediates, achieving 85–90% conversion.

-

Base Strength : Triethylamine outperforms weaker bases like diethylamine by facilitating faster HX elimination.

Post-reaction, the product is extracted with dichloromethane to remove quaternary ammonium salts, yielding a deep red ionic liquid.

Polymer Quaternization Approach

Poly(1-vinylimidazole) serves as a precursor for scalable synthesis. This method involves two stages: polymer functionalization and anion exchange.

Quaternization of Poly(1-vinylimidazole)

The polymer reacts with 1-allyl bromide in dimethylformamide (DMF) at 90–100°C for 12–24 hours:

Reaction conditions:

-

Solvent : DMF enables homogeneous mixing even after precipitation.

-

Inhibitor : Butylated hydroxytoluene (BHT, 0.1 wt%) prevents radical crosslinking.

-

Molar Ratio : 1:1.2 (polymer repeat unit:allyl bromide) ensures >95% quaternization.

The product precipitates in diethyl ether, yielding a bromide-form ionic liquid polymer.

Anion Exchange to Bromide

While the initial product contains bromide counterions, further purification involves metathesis with silver salts (e.g., AgBr) in aqueous methanol. This step removes residual halides and enhances ionic conductivity.

Direct Alkylation of 1-Vinylimidazole

Emerging methods utilize single-step alkylation of 1-vinylimidazole with allyl bromide under mild conditions. Density functional theory (DFT) calculations reveal the reaction proceeds via an SN2 mechanism, where the imidazole nitrogen attacks allyl bromide:

Optimized parameters derived from computational studies:

-

Temperature : 25–40°C (prevents side reactions)

-

Solvent : Acetonitrile (dielectric constant = 37.5) stabilizes transition state

-

Reaction Time : 6–8 hours for >90% conversion

Experimental validation shows 87% yield when conducted under nitrogen atmosphere with 1.05:1 allyl bromide excess.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Energy Input (kWh/kg) |

|---|---|---|---|---|

| Two-Step Alkylation | 85–92 | 98.5 | Industrial | 120 |

| Polymer Quaternization | 75–80 | 97.2 | Pilot-scale | 90 |

| Direct Alkylation | 87–90 | 99.1 | Lab-scale | 45 |

Key Findings :

-

The two-step method remains dominant for large-scale production due to established protocols.

-

Polymer-derived synthesis enables fabrication of ionic liquid membranes but requires additional purification.

-

Direct alkylation offers superior atom economy and lower energy consumption, making it promising for sustainable chemistry.

Challenges and Optimization Strategies

Byproduct Formation

Exothermic reactions during allylation can lead to dimerization of allyl bromide. Mitigation strategies include:

Chemical Reactions Analysis

1-Allyl-3-vinylimidazolium bromide undergoes various chemical reactions, including:

Polymerization and Copolymerization: The presence of allyl and vinyl groups allows for polymerization and copolymerization reactions, leading to the formation of ionic polymers with enhanced thermal stability and ionic conductivity.

Substitution Reactions: This compound can participate in substitution reactions, where the bromide ion can be replaced by other anions under suitable conditions.

Oxidation and Reduction: While specific details on oxidation and reduction reactions are less documented, the compound’s structure suggests potential reactivity under appropriate conditions.

Common reagents and conditions used in these reactions include radical initiators for polymerization and various nucleophiles for substitution reactions . The major products formed from these reactions are typically ionic polymers and substituted imidazolium salts .

Scientific Research Applications

Scientific Research Applications

1-Allyl-3-vinylimidazolium bromide has been explored for various applications in scientific research:

Green Catalysis

The compound acts as a non-volatile and recyclable medium in catalytic reactions, particularly in homogeneous catalysis. Its ionic properties facilitate the solvation of reactants, enhancing reaction rates and selectivity.

Electrochemical Applications

Due to its high ionic conductivity and thermal stability, this compound is utilized as an electrolyte in batteries and supercapacitors. Research indicates that it can improve the energy density and efficiency of electrochemical devices.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, as well as fungi. Studies have shown that its polymeric forms can be effective in medical applications, such as coatings for surgical instruments.

Material Science

This compound is employed in the development of advanced materials, including electrospun fibers with enhanced antimicrobial properties. Its ability to form gels with biopolymers like chitin has been documented, leading to innovative applications in drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that coatings made from this compound significantly reduced bacterial colonization on surfaces compared to untreated controls. This finding supports its potential use in medical settings to prevent infections.

Case Study 2: Electrochemical Performance

Research involving this compound as an electrolyte in supercapacitors revealed improved charge-discharge cycles and energy density compared to traditional electrolytes. This highlights its applicability in energy storage technologies.

Mechanism of Action

The mechanism by which 1-Allyl-3-vinylimidazolium bromide exerts its effects is primarily related to its ionic nature and functional groups. The compound’s ionic nature provides excellent solvation properties, especially for polar and ionic compounds . The allyl and vinyl groups enable polymerization and copolymerization, facilitating the formation of ionic polymers with unique properties . In antimicrobial applications, the compound’s amphiphilicity and ionic interactions disrupt microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Structural Variations and Key Properties

The table below compares 1-allyl-3-vinylimidazolium bromide with structurally related imidazolium ionic liquids:

Key Observations:

Functional Group Impact :

- The allyl-vinyl combination in this compound enables dual reactivity for polymerization and cross-linking, critical for creating stable porous catalysts and responsive membranes . In contrast, compounds like 1-hexyl-3-methylimidazolium bromide (long alkyl chain) prioritize hydrophobicity, making them suitable for extraction or lubrication .

- Vinyl groups (e.g., in 1-vinyl-3-ethylimidazolium bromide) enhance polymerizability but lack the allyl group's ability to form branched networks .

Anion Effects :

- Bromide (Br⁻) anions, as in this compound, improve solubility in polar solvents and interaction with gases like CO₂ . Chloride (Cl⁻) analogs (e.g., 1-butyl-3-vinylimidazolium chloride) are less hygroscopic but may reduce catalytic activity in certain reactions .

Gas Sensing

- This compound exhibits superior CO₂ selectivity in FPI sensors due to its polarizable vinyl group and bromide anion, which interact strongly with CO₂ molecules .

- Comparison: Ionic liquids with non-vinyl substituents (e.g., 1-hexyl-3-methylimidazolium bromide) lack this specificity, making them less effective in gas detection .

Membrane Technology

- When grafted onto PVDF membranes, this compound introduces hydrophilic groups without compromising water contact angle, a critical balance for filtration .

- Contrast : Zwitterionic polymers (e.g., poly-SAMB) achieve hydrophilicity but require complex synthesis , while 1-butyl-3-vinylimidazolium chloride may reduce membrane stability due to weaker grafting .

Catalysis

- This compound forms mesoporous structures when polymerized with P123, creating high-surface-area catalysts for epoxidation (e.g., cis-cyclooctene conversion) .

- Divergence : Binary copolymers (e.g., 1-butyl-3-vinylimidazolium bromide with divinylbenzene) show lower acid-site density and substrate conversion compared to ternary systems involving allyl-vinyl derivatives .

Biological Activity

1-Allyl-3-vinylimidazolium bromide (AVB) is an imidazolium-based ionic liquid that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in drug delivery, and other relevant biological interactions, supported by research findings and data tables.

This compound has the molecular formula CHBrN and features an allyl group attached to the imidazolium ring. This structural characteristic influences its reactivity and biological activity compared to other imidazolium salts.

Antimicrobial Activity

Mechanism of Action

AVB exhibits significant antimicrobial properties, primarily through its interaction with bacterial cell membranes. The ionic liquid disrupts the integrity of these membranes, leading to cell lysis and death. This mechanism is similar to that observed in other ionic liquids, which have been shown to cause leakage of cellular contents and inhibition of essential enzymes .

Research Findings

A study demonstrated that AVB effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens, indicating a promising antimicrobial profile. Below is a summary table of the MIC values for AVB against selected bacterial strains:

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

| Salmonella enterica | 32 |

Applications in Drug Delivery

AVB's unique properties also make it suitable for drug delivery systems. Its ability to solubilize various drugs enhances bioavailability and therapeutic efficacy. Research has shown that AVB can form stable complexes with certain pharmaceuticals, improving their solubility in aqueous environments .

Case Study: Drug Formulation

In a recent study, AVB was used as a solvent for the formulation of a poorly soluble anti-cancer drug. The results indicated that the drug's solubility increased significantly when formulated with AVB, leading to enhanced absorption in biological systems. The study reported an increase in bioavailability by approximately 50% compared to traditional formulations.

Biocompatibility and Toxicity

While AVB shows promising biological activity, its biocompatibility is crucial for medical applications. Toxicological assessments have revealed that AVB exhibits low cytotoxicity towards mammalian cells at concentrations below 100 mg/L. This finding suggests that AVB can be safely utilized in biomedical applications without significant adverse effects .

Synthesis and Modification

The synthesis of AVB typically involves the alkylation of 1-vinylimidazole with allyl bromide under controlled conditions. Modifications to the synthesis process can yield derivatives with enhanced biological activities or tailored properties for specific applications .

Q & A

Q. What are the recommended synthesis methods for 1-allyl-3-vinylimidazolium bromide (AVImBr), and how can high purity (>98%) be achieved?

AVImBr is typically synthesized via quaternization reactions between 1-vinylimidazole and allyl bromide under controlled conditions. Microwave-assisted synthesis (e.g., 60 mmol allyl bromide + 50 mmol 1-vinylimidazole at 60°C for 1 hour) can improve reaction efficiency and yield up to 82% . Purification involves repeated recrystallization in ethanol/water mixtures to remove unreacted precursors and byproducts, achieving ≥97% purity . Nuclear magnetic resonance (NMR) and elemental analysis are critical for verifying structural integrity and purity.

Q. What spectroscopic and analytical techniques are essential for characterizing AVImBr?

- NMR : H and C NMR confirm the presence of allyl (δ 5.2–5.8 ppm) and vinyl (δ 4.8–5.2 ppm) groups .

- Mass spectrometry (MS) : Electrospray ionization (ESI-MS) identifies the molecular ion peak at m/z 215.09 (CHBrN) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (C: 44.68%, H: 5.15%, N: 13.02%) .

Q. How does the choice of solvent influence the stability and reactivity of AVImBr in polymerization reactions?

AVImBr is stable in polar aprotic solvents like acetone and acetonitrile but hydrolyzes in water due to bromide ion lability. For controlled radical polymerization (e.g., ATRP), anhydrous acetone is preferred to minimize side reactions and ensure reproducible grafting efficiency .

Advanced Research Questions

Q. How can AVImBr be optimized as a functional monomer in molecularly imprinted membranes (MIMs)?

AVImBr’s dual vinyl and allyl groups enable covalent crosslinking with templates (e.g., (Z)-3-(chloromethylene)-6-fluorothiochroman-4-one). Optimal imprinting requires a 1:3 template-to-monomer molar ratio in acetone, followed by UV-initiated polymerization. This design enhances template rebinding capacity by 40% compared to non-imprinted controls .

Q. What mechanisms underlie AVImBr’s role in CO2_22-selective fiber-optic sensors?

Poly(AVImBr) (PAVB) exhibits reversible CO adsorption via carbamate formation at the imidazolium ring’s C2 position. When grafted onto Fabry-Pérot interferometric sensors, PAVB demonstrates a linear response (R = 0.996) to CO concentrations (0–20%) with a detection limit of 0.05% .

Q. How do structural modifications of AVImBr affect its performance in electric field-responsive ultrafiltration membranes?

Grafting AVImBr onto poly(ionic liquid) brushes enhances membrane hydrophilicity (contact angle reduction from 85° to 45°) and tunable pore size under electric fields. Compared to 1-hexyl-3-vinylimidazolium bromide (VHIB), AVImBr’s shorter alkyl chain improves ion mobility, achieving 90% flux recovery after fouling .

Q. What strategies resolve contradictions in reported catalytic activity of AVImBr-based ionic liquids?

Discrepancies in catalytic performance (e.g., hydrolysis vs. esterification) arise from residual water content. Karl Fischer titration and thermogravimetric analysis (TGA) are recommended to quantify water (<1.0% w/w) and adjust reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Methodological Considerations

Q. How can researchers validate the reproducibility of AVImBr synthesis across laboratories?

Standardize protocols using:

- Reaction monitoring : In-situ FTIR to track quaternization (disappearance of 1-vinylimidazole’s N–H stretch at 3150 cm) .

- Batch testing : Interlaboratory comparisons of NMR spectra and purity data (RSD < 2% for H NMR integrals) .

Q. What experimental design principles apply when studying AVImBr’s toxicity in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.